1-Benzofuran-4-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145951-21-9 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-benzofuran-4-sulfonamide |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-5H,(H2,9,10,11) |
InChI Key |
JWSTWZQANGMBIR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
Synonyms |
4-Benzofuransulfonamide(9CI) |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Benzofuran-4-sulfonamide, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct protons of the benzofuran (B130515) ring system and the sulfonamide group. The aromatic protons on the benzene (B151609) portion of the benzofuran core are expected to appear in the range of 7.0-8.5 ppm. The protons on the furan (B31954) ring would likely resonate at slightly different chemical shifts, offering clear evidence of the heterocyclic structure. The protons of the sulfonamide (SO₂NH₂) group would typically present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | Multiplet |
| Furan CH | 6.5 - 7.5 | Multiplet |
Complementing the proton data, the ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in this compound. The aromatic and furan carbons are expected to produce signals in the region of 110-160 ppm. The carbon atom directly attached to the sulfonamide group would likely be deshielded and appear at a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C | 110 - 160 |
| Furan C | 105 - 150 |
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton network within the benzofuran rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, providing a direct link between the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the entire molecular structure, including the placement of the sulfonamide group on the benzofuran ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods would confirm the presence of the key sulfonamide and benzofuran moieties.
The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group typically appear as two bands in the 3300-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, generally falling in the ranges of 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively rsc.org. The aromatic C-H and C=C stretching vibrations from the benzofuran ring would also be present.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric S=O stretch and the vibrations of the aromatic rings are often strong in the Raman spectrum.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Sulfonamide (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3400 | IR |
| Sulfonamide (S=O) | Asymmetric Stretch | 1310 - 1350 | IR, Raman |
| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 | IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, and thus its elemental composition.
The fragmentation pattern observed in the mass spectrum would be characteristic of the benzofuran and sulfonamide moieties. Common fragmentation pathways would likely involve the loss of SO₂ or the sulfonamide group, as well as cleavage of the benzofuran ring system. Analysis of these fragments helps to piece together the structure of the parent ion.
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.
Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and its potential interactions in a biological system.
Chromatographic Purification and Purity Assessment Techniques
Chromatography is an indispensable tool in synthetic chemistry for the separation of compounds from reaction mixtures and for the assessment of their purity. The principle of chromatography relies on the differential partitioning of a compound between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions, identify compounds, and determine appropriate solvent systems for larger-scale separations. In the context of this compound, a small spot of the crude reaction mixture would be applied to a TLC plate, which is typically coated with a polar adsorbent like silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.
The separation is based on the polarity of the compounds. Given the presence of a sulfonamide group and a benzofuran ring, this compound is expected to be a moderately polar compound. A typical mobile phase for such a compound would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The ratio of these solvents is adjusted to achieve optimal separation. The position of the compound on the developed TLC plate is visualized, often under UV light, and is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 1: Illustrative TLC Data for this compound (Note: Specific experimental data for this compound is not readily available in the surveyed scientific literature. The following table is a template illustrating how such data would be presented.)
| Mobile Phase (Solvent System) | Stationary Phase | Rf Value |
| Data not available | Silica Gel | Data not available |
For the preparative isolation of this compound, column chromatography is the standard technique. This method operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude compound mixture is loaded onto the top. The mobile phase, guided by the solvent system determined from TLC analysis, is then passed through the column.
The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. Fractions are collected sequentially, and those containing the pure this compound, as determined by TLC analysis of the fractions, are combined. The solvent is then evaporated to yield the purified solid compound.
Table 2: Typical Column Chromatography Parameters for this compound Purification (Note: Specific experimental data for this compound is not readily available in the surveyed scientific literature. The following table is a template illustrating how such data would be presented.)
| Stationary Phase | Mobile Phase (Eluent) |
| Silica Gel | Data not available |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It is particularly valuable for assessing the purity of a synthesized compound like this compound with high resolution and sensitivity.
In a typical reverse-phase HPLC setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The sample is injected into the system, and the components are separated based on their hydrophobicity. A detector, commonly a UV-Vis detector, records the absorbance of the eluting compounds over time, generating a chromatogram. The purity of this compound is determined by the relative area of its corresponding peak in the chromatogram.
Table 3: Representative HPLC Parameters for Purity Analysis of this compound (Note: Specific experimental data for this compound is not readily available in the surveyed scientific literature. The following table is a template illustrating how such data would be presented.)
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (tR) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The benzofuran and sulfonamide moieties in this compound contain π-electron systems, which are expected to give rise to characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound would be recorded by dissolving a sample in a suitable solvent (one that does not absorb in the region of interest, such as ethanol or acetonitrile) and measuring its absorbance at different wavelengths. The resulting spectrum can be used to confirm the presence of the aromatic and heterocyclic ring systems and can also be used for quantitative analysis based on the Beer-Lambert law.
Table 4: UV-Vis Spectroscopic Data for this compound (Note: Specific experimental data for this compound is not readily available in the surveyed scientific literature. The following table is a template illustrating how such data would be presented.)
| Solvent | λmax (nm) |
| Data not available | Data not available |
Computational and Theoretical Investigations of Benzofuran Sulfonamide Structures
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure, geometry, and reactivity of benzofuran (B130515) sulfonamides.
Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to investigate the properties of benzofuran sulfonamides and related heterocyclic systems. researchgate.netphyschemres.org In DFT, the electron density is used to calculate the system's energy, which offers a more efficient alternative to solving the complex many-electron wavefunction directly. nih.gov
Researchers commonly employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) for these calculations. physchemres.orgijcce.ac.irresearchgate.net Such studies begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. physchemres.org This process provides key data on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis is often performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. ijcce.ac.ir
DFT calculations are also pivotal in exploring the electronic properties that dictate a molecule's reactivity. The distribution of electron density, calculated via DFT, helps identify the nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its interaction with biological targets. researchgate.net
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |
| B3LYP | 6-311++G(d,p) | Electronic Properties, NBO Analysis, MEP |
| ωB97XD | 6-31g(d,p) | Geometry and Electronic Parameters |
| PBE/GGA | 6-31G(d,p) | NLO Properties, QSAR Descriptors |
This table represents common DFT functionals and basis sets used in the study of sulfonamide and benzofuran derivatives. physchemres.orgijcce.ac.irsoton.ac.uk
While DFT is prevalent, other quantum chemical methods also play a role in the theoretical investigation of complex molecules. These can be broadly categorized as ab initio and semi-empirical methods.
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization. wikipedia.org The Hartree-Fock (HF) method is the most fundamental ab initio approach. nih.gov It provides a good starting point for geometry optimization but neglects electron correlation, which can be a limitation. nih.govresearchgate.net To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. q-chem.comresearchgate.net MP2 incorporates electron correlation effects and is valuable for calculating accurate interaction energies between molecules, though at a higher computational cost. researchgate.netresearchgate.net
Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental or high-level ab initio data to simplify calculations. wikipedia.org Methods like AM1, PM6, and PM7 neglect many of the computationally expensive integrals found in ab initio calculations. mdpi.comststephens.net.in This makes them significantly faster, allowing for the study of very large molecular systems or for high-throughput computational screening. mdpi.com However, their accuracy is dependent on the molecule under investigation being similar to the compounds used in the method's parametrization. wikipedia.orgmdpi.com
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The spatial distribution and energy of these orbitals provide insight into the molecule's chemical reactivity and kinetic stability. physchemres.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor. A large ΔE suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. FMO analysis is routinely performed on benzofuran sulfonamide structures to understand their electronic behavior and potential as active agents. physchemres.orgresearchgate.net
| Compound Type | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiazole-bearing sulfonamide 1 | ωB97XD/6-31g(d,p) | -8.36 | -0.46 | 7.91 |
| Thiazole-bearing sulfonamide 2 | ωB97XD/6-31g(d,p) | -8.38 | -0.46 | 7.92 |
| Azo Dye Sulfonamide | B3LYP/6-311G(d,p) | -6.24 | -2.90 | 3.34 |
This table presents example FMO analysis data from computational studies on related sulfonamide structures, illustrating typical energy values. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and bonding within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that align with the familiar chemical concepts of lone pairs, core orbitals, and chemical bonds. dntb.gov.ua
For a molecule like 1-Benzofuran-4-sulfonamide, NBO analysis can quantify the delocalization of electron density between filled (donor) orbitals and empty (acceptor) orbitals. These donor-acceptor interactions, often referred to as hyperconjugative interactions, are crucial for stabilizing the molecule. rsc.org The analysis provides a detailed picture of the electronic communication between the benzofuran ring and the sulfonamide substituent. By examining the occupancies of the NBOs, deviations from an idealized Lewis structure can be identified, highlighting the importance of electron delocalization. dntb.gov.ua The method also calculates natural atomic charges, which offer a more chemically intuitive representation of charge distribution than other methods like Mulliken population analysis. physchemres.org
Molecular Mechanics and Force Field Development
While quantum mechanics provides high accuracy, its computational cost restricts its use to relatively small systems or short timescales. For larger systems, such as a drug molecule interacting with a protein, molecular mechanics (MM) methods are employed. MM methods treat atoms as classical particles and use a set of potential energy functions, known as a force field, to describe the energy of a molecule as a function of its atomic coordinates. nih.gov
A significant challenge in simulating novel compounds like this compound is the availability of accurate force field parameters. Standard force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) may lack specific parameters for the unique chemical moieties found in the molecule, particularly the sulfonamide group attached to a benzofuran core. researchgate.netnih.gov
The development and extension of force fields is an active area of research. For instance, the CHARMM General Force Field (CGenFF) has been specifically extended to include parameters for various sulfonyl-containing compounds, including sulfonamides. nih.govnih.gov This process involves optimizing parameters for bond stretching, angle bending, and dihedral rotations to reproduce data from high-level quantum mechanical calculations (e.g., geometries, vibrational frequencies, and potential energy scans) and experimental data (e.g., crystal structures and thermodynamic properties). nih.gov More recent approaches utilize machine learning and graph neural networks to develop generalized force fields, such as espaloma and ByteFF, that can generate parameters for a vast range of drug-like molecules automatically. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations use a force field to calculate the forces on atoms and solve Newton's equations of motion, thereby simulating the dynamic behavior of a molecular system over time. researchgate.net This technique is invaluable for studying the conformational flexibility of this compound and its dynamic interactions with biological macromolecules, such as enzymes or receptors. researchgate.netmdpi.com
In a typical MD simulation, the molecule of interest, often in complex with a protein, is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions. mdpi.com The simulation then tracks the position and velocity of every atom over a set period, often on the nanosecond to microsecond scale.
The resulting trajectory provides a wealth of information. Conformational analysis can reveal the preferred shapes the molecule adopts in solution or when bound to a target. For ligand-protein complexes, MD simulations can assess the stability of the binding pose predicted by molecular docking. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the atomic positions are calculated to monitor the stability of the complex over the simulation time. Furthermore, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex and can be used to estimate binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net
Computational Approaches for Molecular Interaction Prediction
Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules, such as this compound and its derivatives, and their biological targets. These in silico methods are crucial in modern drug discovery, offering insights into binding mechanisms and helping to prioritize candidates for synthesis and further testing. By simulating the complex interplay of forces at the molecular level, researchers can estimate the strength of an interaction and identify the key structural features responsible for binding. Methodologies like molecular docking and binding free energy calculations have become standard practice for screening virtual libraries and refining lead compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. openreview.net The primary goal is to forecast the binding mode and affinity, which is often represented by a scoring function that approximates the binding energy. mdpi.com This method allows for the rapid screening of large compound libraries to identify potential hits that are likely to interact with a specific biological target. scirp.org
In the study of benzofuran sulfonamides, molecular docking has been instrumental in elucidating their potential mechanisms of action against various targets. For instance, a series of benzofuran-based sulphonamide analogues were docked against the type III polyketide synthase PKS18 from Mycobacterium tuberculosis (PDB ID: 1TED), a potential anti-tuberculosis target. researchgate.net The results provided plausible binding modes for the synthesized compounds, with one derivative, compound (VIIIf), showing interactions with key amino acid residues like ARG77 and THR79. researchgate.net Similarly, docking studies on benzofuran–oxadiazole hybrids against the anaplastic lymphoma kinase (ALK) receptor, a target in cancer, identified a compound (5d) with a superior binding energy score (−9.925 kcal/mol) compared to the reference drug crizotinib (B193316) (−8.985 kcal/mol). mdpi.com
Further research into benzofuran-appended 1,3,4-oxadiazoles used the Molecular Operating Environment (MOE) software to dock sixteen novel compounds against the M. tuberculosis Pks13 enzyme (PDB ID: 5V3Y). nih.gov This study revealed that derivatives BF3, BF4, and BF8 had excellent binding affinity scores (−14.23, −14.82, and −14.11 kcal/mol, respectively), comparable to the co-crystallized inhibitor TAM-16 (−14.61 kcal/mol). nih.gov The analysis highlighted multiple molecular interactions within the Pks13 active site as the basis for these strong affinities. nih.gov In another study, a benzofuran-sulfonamide hybrid was docked into the active site of E. coli (PDB: 5MMN), showing a good binding mode with an energy of -7.8 kcal/mol, forming two hydrogen bonds with key residues ASP73 and ILE94. ekb.eg
These studies collectively demonstrate the utility of molecular docking in identifying promising benzofuran sulfonamide derivatives and providing a structural rationale for their observed biological activities.
Table 1: Molecular Docking Results for Benzofuran Sulfonamide Derivatives
| Compound/Derivative Series | Protein Target | PDB ID | Docking Software | Key Findings/Best Score | Reference |
|---|---|---|---|---|---|
| Benzofuran-based Sulphonamides (VIIIa–VIIIt) | Polyketide Synthase PKS18 | 1TED | Not Specified | Compound (VIIIa) score: -2.933 kcal/mol. Interactions with ARG77 and THR79 observed for derivative VIIIf. | researchgate.net |
| Benzofuran–oxadiazole hybrid (5d) | Anaplastic Lymphoma Kinase (ALK) | Not Specified | Not Specified | Binding energy: -9.925 kcal/mol (exceeding reference drug crizotinib). | mdpi.com |
| Benzofuran-1,3,4-oxadiazoles (BF1-BF16) | Polyketide Synthase 13 (Pks13) | 5V3Y | MOE (Ver-2009.10) | Best scores for BF3 (-14.23 kcal/mol) and BF4 (-14.82 kcal/mol), comparable to standard inhibitor TAM-16 (-14.61 kcal/mol). | nih.gov |
| Benzofuran-sulfonamide hybrid (3g) | E. coli | 5MMN | Not Specified | Binding energy: -7.8 kcal/mol. H-bonds with ASP73 and ILE94. | ekb.eg |
| Chiral Isoxazoline-Benzofuran-Sulfonamides | Succinate Dehydrogenase (SDH) | Not Specified | Not Specified | Chiral configurations showed better affinity than racemic ones. | acs.org |
While molecular docking provides a rapid assessment of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more rigorous calculation of binding free energies. nih.gov These techniques combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding for a ligand to its receptor. nih.govnih.gov They are often applied to snapshots from molecular dynamics (MD) simulations, providing a more dynamic and accurate picture of the interaction than static docking poses. researchgate.net The total binding free energy (ΔGbind) is calculated by considering changes in gas-phase molecular mechanics energy (ΔEMM), solvation free energy (ΔGsolv), and conformational entropy (TΔS). nih.govresearchgate.net
The MM-GBSA approach was used to further investigate benzofuran-based sulphonamide analogues that were identified as potential anti-TB agents. researchgate.net This method provides a more accurate estimation of binding affinity than docking scores alone. researchgate.net In a detailed study on benzofuran class inhibitors targeting the M. tuberculosis Polyketide Synthase 13 (Pks13), MM-GBSA calculations were performed following 100 ns MD simulations. researchgate.net The analysis yielded a binding free energy value (ΔGbind) of −51.43 kcal/mol for the lead molecule, Tam16, which correlated well with its potent experimental activity (IC50 = 0.19 μM). researchgate.net Energy decomposition analysis identified key residues contributing to the binding, including Ser1636, Tyr1637, and Phe1670. researchgate.net
Similarly, MM-PBSA calculations were employed in the development of novel benzofuran-1,3,4-oxadiazoles as inhibitors of the same Pks13 enzyme. nih.gov This step was part of a broader computational workflow that included molecular docking, ADMET prediction, and MD simulations, underscoring the integral role of binding free energy calculations in modern computer-aided drug design. nih.gov Another study used the g_mmpbsa tool to calculate binding free energy via the MM/PBSA method for 2-arylbenzofurans targeting cyclooxygenase-2 (COX-2), demonstrating the broad applicability of these techniques to the benzofuran scaffold. nih.govsemanticscholar.org
These methods provide a balance of computational efficiency and accuracy, serving as a powerful tool to rank inhibitors and understand the energetic contributions driving ligand-protein recognition. nih.govresearchgate.net
Table 2: MM-PBSA/MM-GBSA Binding Free Energy Calculations for Benzofuran Derivatives
| Compound/Derivative Series | Protein Target | Method | Key Findings (ΔGbind) | Reference |
|---|---|---|---|---|
| Benzofuran based Sulphonamides | Polyketide Synthase PKS18 | MM/GBSA | Calculations performed to further explore hit molecules. Specific values for compound (VIIIf) were -38.666 kcal/mol. | researchgate.net |
| 2-Arylbenzofurans | Cyclooxygenase-2 (COX-2) | MM/PBSA | Binding-free energy was calculated using the g_mmpbsa tool to understand binding modes. | nih.gov |
| Benzofuran Class Inhibitors (Tam1, Tam16) | Polyketide Synthase 13 (Pks13) | MM-GBSA | ΔGbind for Tam16 was -51.43 kcal/mol, consistent with experimental IC50 data. | researchgate.net |
| Benzofuran-1,3,4-oxadiazoles (BF3, BF4, BF8) | Polyketide Synthase 13 (Pks13) | MM-PBSA | Calculations performed on the most bioactive derivatives to confirm binding affinity. | nih.gov |
Mechanistic Elucidation of Molecular Interactions of Benzofuran Sulfonamide Analogues
Investigation of Enzyme Inhibition Mechanisms
Benzofuran (B130515) sulfonamides have been identified as potent inhibitors of several key enzymes. The following subsections explore the specific inhibitory mechanisms against succinate dehydrogenase, carbonic anhydrase isoforms, polyketide synthase, epidermal growth factor receptor tyrosine kinase, and chorismate mutase.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can disrupt cellular respiration and energy metabolism. While a class of fungicides known as SDHIs targets this enzyme, a review of the available scientific literature did not yield specific research on the inhibition of succinate dehydrogenase by 1-benzofuran-4-sulfonamide or its close analogues. Further investigation is required to determine if this class of compounds exhibits any significant inhibitory activity against SDH.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are involved in numerous physiological and pathological processes. Benzofuran-based sulfonamides have emerged as significant inhibitors of several human carbonic anhydrase (hCA) isoforms.
A series of novel benzofuran-based sulphonamides were synthesized and evaluated for their inhibitory activity against four physiologically relevant hCA isoforms: hCA I, II, IX, and XII. nih.govnih.gov The study revealed that these compounds are potent inhibitors, with inhibition constants (Kᵢ) in the nanomolar range. nih.govnih.gov
Particularly, the tumor-associated isoforms hCA IX and XII were efficiently inhibited, with Kᵢ values ranging from 10.0 to 97.5 nM for hCA IX and 10.1 to 71.8 nM for hCA XII. nih.govnih.gov Certain arylsulfonehydrazone derivatives displayed excellent selectivity for these tumor-associated isoforms over the cytosolic hCA I and hCA II. nih.govnih.gov For instance, some analogues showed selectivity ratios of up to 250-fold for hCA IX over hCA I. nih.govnih.gov
The inhibitory action of these sulfonamides is attributed to the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn(II) ion located in the active site of the enzyme. researchgate.net This interaction is a hallmark of sulfonamide-based CA inhibitors.
Table 1: Inhibitory Activity of Benzofuran Sulfonamide Analogues against hCA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 4a | 162.8 | 73.5 | 33.3 | 45.2 |
| 4b | 92.7 | 55.4 | 45.8 | 33.7 |
| 5a | 37.4 | 12.3 | 97.5 | 71.8 |
| 5b | 63.9 | 25.1 | 27.7 | 40.5 |
| 9a | 1312 | 228.5 | 32.8 | 25.5 |
| 9b | 3755 | 645.2 | 15.5 | 10.1 |
| 9c | 2503 | 571.3 | 10.0 | 18.8 |
| 10a | >10000 | 888.2 | 88.2 | 65.4 |
| 10b | 4625 | 755.8 | 75.8 | 50.1 |
| 10c | 8560 | 643.7 | 64.3 | 44.2 |
| 10d | >10000 | 812.5 | 81.2 | 55.8 |
Data sourced from Abdelrahman, M. A., et al. (2020). nih.govnih.gov
Polyketide synthases are enzymes involved in the biosynthesis of polyketides, a large class of natural products. In Mycobacterium tuberculosis, Polyketide Synthase 13 (Pks13) is essential for the formation of mycolic acids, a key component of the bacterial cell wall, making it an attractive target for antitubercular drug development.
Benzofuran-containing molecules have been identified as inhibitors of the thioesterase (TE) domain of Pks13. nih.gov These inhibitors function by blocking the active site of the Pks13-TE domain, thereby preventing the synthesis of mycolic acids. nih.gov Computational studies involving multi-stage virtual screening have been employed to identify novel Pks13 inhibitors with benzofuran scaffolds from large compound libraries. nih.gov Molecular dynamics simulations and binding free energy predictions have helped in identifying potent ligands that show significant improvements in binding affinity compared to known inhibitors. nih.gov
The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is implicated in the development of various cancers. Consequently, EGFR-TK has become a major target for anticancer therapies.
Several studies have demonstrated the potential of benzofuran derivatives as EGFR-TK inhibitors. For instance, a series of 2-arylbenzo[c]furan-chalcone hybrids were synthesized and evaluated for their antiproliferative effects, with molecular docking studies suggesting their potential to inhibit EGFR-TK phosphorylation. nih.gov Similarly, benzofuran–appended 4-aminoquinazoline hybrids have been shown to bind to the ATP-binding site of EGFR-TK, akin to the known inhibitor Gefitinib. nih.gov More recently, in-silico studies of benzofuran-1,2,3-triazole hybrids have identified potential EGFR inhibitors with favorable binding energies and stable interactions within the receptor's active site. researchgate.net
Table 2: Inhibitory Activity of Benzofuran Analogues against EGFR-TK
| Compound | EGFR-TK IC₅₀ (µM) |
|---|---|
| Compound 3i | Moderate to Significant (qualitative) |
| Compound 3o | Moderate to Significant (qualitative) |
| Benzofuran-quinazoline hybrids | Binds to EGFR-TK active site |
| BENZ-0454 | Docking Score: -10.2 kcal/mol |
| BENZ-0143 | Docking Score: -10.0 kcal/mol |
| BENZ-1292 | Docking Score: -9.9 kcal/mol |
Data compiled from multiple sources. nih.govnih.govresearchgate.net
Chorismate mutase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. This makes it an attractive target for the development of novel antimicrobial agents.
Research has shown that benzofuran derivatives can act as inhibitors of chorismate mutase. A series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and evaluated in silico against Mycobacterium tuberculosis chorismate mutase (MtbCM). nih.gov Docking studies indicated that these molecules preferably bind to the interface site of the MtbCM homodimer. nih.gov Subsequent in vitro testing of synthesized compounds confirmed their inhibitory activity, with some derivatives showing 64–65% inhibition at a concentration of 30 µM. nih.gov
Analysis of Ligand-Protein Binding Modes
Understanding the specific interactions between benzofuran sulfonamide analogues and their protein targets is crucial for rational drug design and optimization.
Carbonic Anhydrase (CA): The primary interaction for sulfonamide-based inhibitors with carbonic anhydrase is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion. researchgate.net The sulfonamide moiety is further stabilized by hydrogen bond interactions with the side chain of Thr199. researchgate.net The benzofuran "tail" of the inhibitor extends into the active site cavity, where it can form additional interactions with hydrophobic and hydrophilic residues, contributing to the inhibitor's affinity and isoform selectivity.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Molecular docking studies of benzofuran derivatives in the ATP-binding site of EGFR-TK reveal key interactions. For example, benzofuran-chalcone hybrids have been shown to engage in hydrophobic interactions with residues such as Leu694, Leu820, and Val702. nih.gov The benzofuran moiety itself can participate in pi-sulfur interactions with Cys773, and other parts of the molecule can form cation-pi interactions with residues like Lys721, anchoring the inhibitor within the hydrophobic pocket. nih.gov
Polyketide Synthase 13 (Pks13): Inhibitors containing a benzofuran scaffold bind within the fatty acyl chain-binding groove at the entrance to the Pks13-TE active site. nih.gov This binding effectively blocks substrate access to the catalytic center. The various substituents on the benzofuran ring interact with residues lining the substrate-binding cleft, primarily involving amino acids from the lid domain and supporting helices of the enzyme. nih.gov
Chorismate Mutase (MtbCM): In silico docking of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives suggests that they bind at the interface of the MtbCM homodimer. nih.gov The most favorable binding poses show a strong hydrogen bond with the backbone of ILE67 of one chain, complemented by several hydrophobic and van der Waals interactions with surrounding hydrophobic residues. nih.gov
Hydrogen Bonding Networks in Active Sites
The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore capable of forming robust hydrogen bonding networks within the active sites of target proteins. This group possesses both hydrogen bond donors (the amide proton, N-H) and hydrogen bond acceptors (the two sulfonyl oxygens, S=O), allowing it to engage in multiple interactions simultaneously. nih.govmdpi.com Studies on various sulfonamide-containing molecules have revealed distinct patterns in their hydrogen-bond connectivity. For instance, the amino protons of a sulfonamide group often show a preference for hydrogen bonding to the sulfonyl oxygens of an adjacent molecule, forming a consistent chain pattern in crystal structures. nih.gov
In the context of protein-ligand interactions, high-resolution co-crystal structures of sulfonamide analogues have provided direct evidence of their hydrogen bonding potential. The sulfonamide nitrogen can act as a hydrogen bond acceptor, a role that is crucial for its interaction with protein targets. nih.gov The geometry of the sulfonamide linker is often advantageous for adopting a shape that fits well within the active site of biological targets like botulinum neurotoxin (BoNT) light chain. researchgate.net The phenolic hydroxy group that can be present on benzofuran derivatives is also a key hydrogen-donating group that promotes favorable interactions with a target, enhancing cytotoxic properties. mdpi.com
Hydrophobic Interactions and Van der Waals Contacts
Hydrophobic interactions, driven by the tendency of nonpolar molecules to aggregate in an aqueous environment, are fundamental to the binding of benzofuran sulfonamides. stackexchange.comreddit.com The benzofuran ring system, being largely nonpolar, readily engages with hydrophobic pockets in protein active sites. These interactions are stabilized by van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules arising from temporary dipoles. stackexchange.comreddit.com
Computational docking analyses and structure-activity relationship (SAR) studies have shown that the benzofuran portion of these molecules often interacts with hydrophobic amino acid residues such as phenylalanine, valine, and leucine within the walls of an active site. researchgate.net Furthermore, strategic modification of the benzofuran scaffold can enhance these interactions. The addition of halogen atoms (e.g., fluorine, chlorine, bromine) to the benzofuran ring has been shown to increase potency, partly by forming more favorable hydrophobic interactions. mdpi.comnih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on the target molecule, thereby improving binding affinity. nih.gov
Pi-Stacking and Other Aromatic Interactions
The aromatic nature of the benzofuran ring system allows it to participate in various π-interactions, which are crucial for molecular recognition at the protein-ligand interface.
NH–π Interactions: Beyond simple stacking, the sulfonamide group can engage in polar–π interactions. Research has demonstrated that the polar N-H group of a sulfonamide can form an energetically favorable, through-space interaction with the π-electron system of a nearby aromatic ring. sdu.dk The strength of this NH–π interaction can be modulated by substituents on the aromatic ring, with electron-rich rings forming stronger interactions. sdu.dk
π→π Interactions:* Detailed studies on model systems, such as the benzofuran–formaldehyde complex, have unveiled the dominant role of π→π* interactions in tuning intermolecular forces. nih.gov These interactions can be a main stabilizing contribution, even more significant than hydrogen bonds in certain orientations, leading to specific stacked geometries. nih.gov
Coordination Chemistry with Metal Ions in Biological Targets
Many enzymes critical to biological processes are metalloenzymes, containing a metal ion (e.g., zinc, copper, nickel) in their active site that is essential for catalysis. The sulfonamide group is an excellent metal-binding group, a property that is central to the mechanism of action for many sulfonamide-based inhibitors.
The nitrogen and oxygen atoms of the sulfonamide moiety can act as donor atoms, forming coordination complexes with transition metal ions. nih.govresearchgate.net Heterocyclic sulfonamides can function as ligands, coordinating with metal ions through the atoms in the -SO₂NH- group and/or other functional groups present in the molecule. nih.gov This coordination can lead to the formation of stable complexes. For example, studies have shown that Cu²⁺ can be five-coordinated with sulfonamide ligands, forming distorted square pyramidal geometries. nih.gov The ability of the sulfonamide to coordinate with the metal ion facilitates the molecule's interaction with biological targets like DNA. nih.gov This capacity for metal chelation is a key reason for the development of sulfonamide-based compounds as inhibitors of metalloenzymes. researchgate.net
Cellular and Subcellular Target Identification Studies
Identifying the specific cellular and subcellular targets of this compound and its analogues is crucial for understanding their therapeutic potential. Research has focused on how these compounds modulate key signaling pathways involved in cell survival, proliferation, and adaptation to the tumor microenvironment.
Modulation of Specific Biological Pathways (e.g., Apoptosis Pathways, RAS/RAF/MEK/ERK Signaling)
Apoptosis Pathways
Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unnecessary cells. mdpi.com Many anticancer agents exert their effects by inducing apoptosis in cancer cells. nih.gov Benzofuran derivatives have been shown to modulate these pathways effectively.
A synthetic derivative of benzofuran lignan, for example, was found to induce apoptosis in p53-positive Jurkat T lymphocytes. nih.gov This compound arrested the cells in the G2/M phase of the cell cycle and activated caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The pro-apoptotic effect was significantly more pronounced in cells with functional p53, indicating that the compound's mechanism is at least partially dependent on this critical tumor suppressor protein. nih.gov The study suggested that the benzofuran derivative stabilizes p53 by interacting with the Sp1 transcription factor, which in turn decreases the expression of MDM2, a negative regulator of p53. nih.gov
RAS/RAF/MEK/ERK Signaling
The RAS–RAF–MEK–ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. nih.govnih.gov Aberrant activation of this pathway, often due to mutations in RAS or RAF genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. nih.gov
While direct inhibition of the RAS/RAF/MEK/ERK pathway by this compound is not extensively documented, there is a clear intersection between this pathway and other pathways targeted by benzofuran analogues. For instance, the activation of this pathway is known to enhance the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α). oncotarget.com Therefore, inhibitors targeting the RAS/RAF/MEK/ERK pathway can indirectly suppress the HIF-1-mediated response to hypoxia. oncotarget.com This link highlights the complex interplay of signaling networks within a cancer cell and suggests that benzofuran sulfonamides that inhibit HIF-1 may also counteract the downstream effects of an overactive RAS/RAF/MEK/ERK pathway.
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway
Solid tumors often outgrow their blood supply, leading to a low-oxygen environment known as hypoxia. nih.gov To survive and proliferate in these conditions, cancer cells activate the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.govnih.gov HIF-1 is a transcription factor that controls the expression of numerous genes involved in angiogenesis (new blood vessel formation), metabolic adaptation, and metastasis. nih.govmdpi.com Consequently, inhibiting the HIF-1 pathway is a validated and promising strategy for cancer therapy. mdpi.com
Benzofuran-based sulfonamides have emerged as potent inhibitors of this critical pathway. nih.gov Specific derivatives have been designed and synthesized to target HIF-1. nih.gov
A notable example is the development of a novel, synthetic, chiral-free benzofuran compound, MO-2097. This compound was identified as an effective inhibitor of HIF-1α accumulation under hypoxic conditions. nih.gov Its mechanism of action involves targeting hnRNPA2B1, an RNA-binding protein, thereby inhibiting the translation of HIF-1α. nih.gov This demonstrates a specific mechanism by which a benzofuran derivative can disrupt the HIF-1 signaling cascade.
The table below summarizes the findings related to a key benzofuran sulfonamide analogue and its activity against the HIF-1 pathway.
| Compound | Target Pathway | Mechanism of Action | Cell Line Studied | Reference |
|---|---|---|---|---|
| Benzene-sulfonamide-based benzofuran derivative | Hypoxia-Inducible Factor (HIF-1) | Designed to inhibit the p53-independent HIF-1 pathway | HCT116 and HCT116 p53-null cells | nih.gov |
| MO-2097 (chiral-free benzofuran) | Hypoxia-Inducible Factor (HIF-1) | Inhibits HIF-1α translation via targeting hnRNPA2B1 protein | HeLa CCL2 cells | nih.gov |
Interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a pivotal mediator in angiogenesis, the process of forming new blood vessels. nih.gov Its role in tumor angiogenesis, where it facilitates endothelial cell survival, proliferation, and migration, makes it a primary target for the development of anti-cancer therapies. nih.govmdpi.com The inhibition of VEGFR-2 is a crucial strategy for creating new drugs to combat cancers that depend on angiogenesis. nih.govmdpi.com Sulfonamide derivatives, including those with a benzofuran scaffold, have been extensively investigated as potential VEGFR-2 inhibitors. nih.govnih.govnih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of benzofuran sulfonamide analogues within the ATP-binding site of the VEGFR-2 kinase domain. These computational simulations reveal the specific molecular interactions that are responsible for the inhibitory activity of these compounds.
Research into furochromone and benzofuran derivatives has identified key interactions with the VEGFR-2 active site. rsc.org For instance, molecular docking simulations have shown that these compounds can form hydrogen bonds and hydrophobic interactions with critical amino acid residues. One study highlighted a compound, 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one, which demonstrated potent VEGFR-2 inhibitory activity, equivalent to the reference drug sorafenib. rsc.org
The binding affinity of these analogues is significantly influenced by the nature and position of substituents on the benzofuran ring system. Studies on various sulfonamide derivatives have shown that specific substitutions can enhance VEGFR-2 inhibitory activity. For example, replacing a 4-Cl on a phenyl ring with a 4-F significantly improved the inhibitory effect. nih.gov
The interactions typically occur in the hinge region of the VEGFR-2 active site, a common binding area for kinase inhibitors. Key amino acid residues in VEGFR-2 that are frequently involved in these interactions include Cys919, Asp1046, Glu885, and Phe1047. The sulfonamide moiety itself often plays a critical role in anchoring the molecule within the active site through hydrogen bonding.
Detailed computational analyses have revealed the specific interactions for various sulfonamide-based inhibitors:
Hydrogen Bonds: The sulfonamide group can act as a hydrogen bond donor and acceptor, forming crucial connections with the backbone of residues like Cys919 in the hinge region. Other parts of the molecules can form hydrogen bonds with residues such as Asp1046, which is part of the conserved DFG motif. mdpi.com
Hydrophobic Interactions: The aromatic rings of the benzofuran scaffold and other substituents fit into hydrophobic pockets within the active site, interacting with residues like Leu840, Val848, Ala866, Val916, Leu1035, and Phe1047. These interactions are vital for the stability of the ligand-receptor complex.
The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate more potent inhibition. Research has identified several benzofuran and other sulfonamide analogues with significant VEGFR-2 inhibitory activity.
Table 1: Inhibitory Activity and Docking Scores of Selected Sulfonamide Analogues against VEGFR-2
| Compound | Description | IC50 (µM) | Docking Score (kcal/mol) | Interacting Residues |
| Compound 1 | Sulfonamide Derivative | 0.0231 | -9.2 | Not specified |
| Compound 23 | Sulfonamide Derivative | 0.0523 | -99.50 | Not specified |
| Compound 15 | Sulfonamide Derivative | 0.0787 | Not specified | Not specified |
| Compound 17a | Indolin-2-one Derivative | 0.078 | Not specified | Not specified |
| Compound 10g | Indolin-2-one Derivative | 0.087 | Not specified | Not specified |
| Compound 36 | Sulfonamide Derivative | 0.14 | -119.58 | Not specified |
| Sunitinib | Reference Drug | 0.139 | Not specified | Not specified |
| Sorafenib | Reference Drug | 0.0297 | Not specified | Not specified |
This table is for illustrative purposes and combines data from multiple studies on different classes of sulfonamide-related VEGFR-2 inhibitors to demonstrate the range of activities. nih.govmdpi.comnih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Substituent Effects on Molecular Recognition and Interaction
Positional Isomerism and Stereochemical Influence
The specific placement of substituents on the benzofuran (B130515) core is a critical determinant of biological activity. mdpi.comnih.gov For instance, in a series of benzofuran derivatives, the position of a methyl group was found to significantly impact potency, with the 3-methyl isomer being more active than the 2- and 4-methyl isomers. nih.gov This highlights the importance of positional isomerism in dictating the orientation of the molecule within a biological target's binding site.
Stereochemistry also plays a pivotal role. For compounds with a stereocenter, the individual enantiomers can exhibit different biological activities. acs.org For example, in a series of N-benzoxaborole benzofuran derivatives, the (S)-isomer was found to be significantly more potent than the (R)-isomer, a finding that was supported by in-silico docking models. acs.org This enantioselective recognition underscores the three-dimensional nature of drug-receptor interactions. acs.org
Electronic and Steric Effects of Substituents
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence a molecule's activity. nih.gov Electron-withdrawing groups, such as a sulfonyl group, are generally stronger electron-withdrawing moieties than a carbonyl group. researchgate.net In some cases, electron-withdrawing groups at specific positions can enhance potency. nih.gov For instance, SAR studies on certain benzofuran derivatives revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl substituent tended to increase potency, while electron-donating groups weakened the activity. nih.gov
Steric factors, which relate to the size and shape of substituents, also play a crucial role. nih.gov The introduction of bulky substituents can either enhance or diminish activity depending on the topology of the binding site. For example, substitutions at the phenyl 3' position with groups varying in steric bulk (isopropyl, tert-butyl, phenyl) have been used to probe the structural requirements for T cell recognition of certain benzofuran sulfonates. nih.gov
Role of Halogenation in Modulating Molecular Activity
The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov Halogenation can increase a compound's anticancer activities, likely due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity. nih.gov
The position of the halogen atom is often more critical than the nature of the halogen itself. nih.gov For example, maximum activity has been observed when a halogen atom is placed at the para position of an N-phenyl ring in certain benzofuran derivatives. nih.gov In a series of 5-chlorobenzofuran-2-carboxamides, this substitution was found to be beneficial for cytotoxic properties. nih.gov Similarly, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a two-fold increase in potency and inhibitory activity in a series of amiloride-benzofuran derivatives. nih.gov
The following table summarizes the impact of various substituents on the activity of benzofuran derivatives based on published research:
| Compound Series | Substituent Modification | Impact on Activity | Reference |
| Phenyl-substituted benzofuran sulfonates | Alteration of methyl group at the 3'-phenyl position to F, Cl, Br, isopropyl, tert-butyl, phenyl, Me2N, MeO, NO2, CF3 | Altered T cell recognition, demonstrating the importance of electronic and steric effects. | nih.gov |
| Amiloride-benzofuran derivatives | Addition of a fluorine atom at position 4 of the 2-benzofuranyl group | 2-fold increase in potency and inhibitory activity. | nih.gov |
| 5-Chlorobenzofuran-2-carboxamides | Halogen substitution at the para position of the N-phenyl ring | Beneficial for cytotoxic properties. | nih.gov |
| Benzofuran derivatives | Electron-withdrawing groups at the ortho position of the benzofuran ring and para position of an aryl ring | Increased potency. | nih.gov |
| Benzofuran derivatives | Electron-donating groups | Weakened antimicrobial activity. | nih.gov |
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. wiley.com For benzofuran sulfonamides, pharmacophore models have been developed to guide the design of new derivatives with improved potency and selectivity. wiley.comscirp.org
These models typically define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in the context of cyclooxygenase (COX-2) inhibitors, novel heterocyclic compounds containing a sulfonamide moiety were designed to comply with the general features of the sulfonamide pharmacophore. scirp.org Similarly, 3D QSAR pharmacophore models have been successfully used to identify potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B). wiley.com
The design principles derived from these models often highlight the importance of specific structural motifs. For example, the sulfonamide group in acylsulfonamide-benzofuran derivatives acts as a diphosphate (B83284) mimic and is crucial for binding to certain enzymes. acs.org The benzofuran scaffold itself often forms key interactions, such as T-stacking with amino acid residues in the binding pocket. acs.org
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable in modern drug discovery. physchemres.orgeurjchem.com QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. physchemres.org
For benzofuran derivatives, QSAR studies have been employed to predict the biological activities of new compounds and to understand the physicochemical properties that govern their potency. physchemres.orgeurjchem.com These studies often utilize molecular descriptors calculated using methods like Density Functional Theory (DFT). physchemres.org The statistical quality of the resulting QSAR models is assessed using parameters such as the coefficient of determination (R²). physchemres.org
For example, a QSAR study on a series of benzofuran and indole (B1671886) derivatives was conducted to predict their inhibitory activity against histone lysine (B10760008) methyl transferase. eurjchem.com Such models can rapidly and economically identify potential drug candidates for further development. eurjchem.com Molecular docking studies are also frequently used in conjunction with QSAR to visualize the binding mode of the compounds and to rationalize the observed SAR. scirp.org
Advanced Derivatization and Hybridization Strategies for Novel Benzofuran Sulfonamides
Synthetic Diversification through Chemical Derivatization
Chemical derivatization is a fundamental approach in drug discovery to enhance the potency, selectivity, and pharmacokinetic profile of a lead compound. For 1-benzofuran-4-sulfonamide, this can be achieved by modifying the sulfonamide functional group or by introducing various substituents onto the benzofuran (B130515) ring system.
Modification of the Sulfonamide Functional Group
One common strategy involves the reaction of 1-benzofuran-4-sulfonyl chloride with a wide range of primary and secondary amines to yield N-substituted sulfonamides. This approach allows for the introduction of various alkyl, aryl, and heterocyclic moieties at the nitrogen atom. For instance, the incorporation of cyclic amines like piperazine or morpholine can enhance aqueous solubility and introduce additional points for further derivatization.
Another approach is the synthesis of N-acylsulfonamides or sulfonylureas, which can alter the electronic properties and conformational flexibility of the sulfonamide group. These derivatives can be prepared by reacting the primary sulfonamide with acyl chlorides or isocyanates, respectively.
| Derivative Type | General Structure | Potential Synthetic Precursors | Notable Features |
| N-Alkylsulfonamides | 1-Benzofuran-4-SO₂NHR | Alkyl halides, Primary amines | Increased lipophilicity |
| N-Arylsulfonamides | 1-Benzofuran-4-SO₂NHAr | Arylboronic acids, Aryl halides | Modulated electronic properties |
| N-Heterocyclic sulfonamides | 1-Benzofuran-4-SO₂N(CH₂)n | Cyclic amines (e.g., piperidine, morpholine) | Improved pharmacokinetic properties |
| N-Acylsulfonamides | 1-Benzofuran-4-SO₂NHCOR | Acyl chlorides | Altered hydrogen bonding capabilities |
Substituent Variations on the Benzofuran Ring System
The benzofuran ring of this compound offers several positions for the introduction of substituents, namely at the C2, C3, C5, C6, and C7 positions. The nature and position of these substituents can profoundly influence the molecule's interaction with biological targets.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing aryl, vinyl, and alkynyl groups at various positions of the benzofuran nucleus. mdpi.comsemanticscholar.org For example, a bromo-substituted this compound can serve as a versatile intermediate for these transformations. mdpi.com
Furthermore, electrophilic aromatic substitution reactions can be employed to introduce functional groups like nitro, halogen, and acyl groups onto the benzene (B151609) portion of the benzofuran ring. The directing effects of the existing sulfonamide group and the furan (B31954) oxygen atom will influence the regioselectivity of these reactions. Subsequent reduction of a nitro group to an amine provides a handle for further functionalization, such as amide or sulfonamide bond formation.
| Position of Substitution | Type of Substituent | Synthetic Method | Potential Impact |
| C2-position | Aryl, Alkyl, Heteroaryl | Palladium-catalyzed cross-coupling, Intramolecular cyclization | Modulation of steric and electronic properties |
| C3-position | Halogen, Acyl | Electrophilic halogenation, Friedel-Crafts acylation | Introduction of reactive handles for further derivatization |
| C5, C6, C7-positions | Nitro, Amino, Alkoxy | Electrophilic aromatic substitution, Reduction, Alkylation | Alteration of solubility and metabolic stability |
Integration of Benzofuran Sulfonamide Scaffolds with Other Bioactive Heterocycles
The hybridization of two or more pharmacophores into a single molecule is a promising strategy to develop multifunctional ligands that can interact with multiple biological targets or to enhance the activity of the parent molecules.
Design of Benzofuran-Sulfonamide Hybrid Molecules
The design of hybrid molecules involves linking the this compound scaffold to other bioactive heterocyclic rings through a suitable spacer. The choice of the heterocyclic moiety and the linker can significantly impact the pharmacological profile of the resulting hybrid.
Commonly employed bioactive heterocycles for hybridization include triazoles, piperazines, imidazoles, and chalcones. nih.govnih.govresearchgate.net For example, a triazole ring can be introduced by a click chemistry approach, reacting an azido-functionalized benzofuran sulfonamide with a terminal alkyne-containing heterocycle. nih.gov Piperazine moieties are often incorporated to improve aqueous solubility and to provide a basic nitrogen center that can be protonated at physiological pH. nih.gov
| Hybrid Molecule Type | Bioactive Heterocycle | Linkage Strategy | Potential Therapeutic Application |
| Benzofuran-Triazole Hybrid | 1,2,3-Triazole | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Antifungal, Anticancer |
| Benzofuran-Piperazine Hybrid | Piperazine | Nucleophilic substitution with a linker | Anti-inflammatory, CNS disorders |
| Benzofuran-Chalcone Hybrid | Chalcone | Claisen-Schmidt condensation | Alzheimer's disease, Anticancer |
| Benzofuran-Imidazole Hybrid | Imidazole | Multi-step synthesis involving ring formation | Anticancer, Antimicrobial |
Synthesis of Fused Ring Systems Incorporating Benzofuran and Sulfonamide Units
The synthesis of fused ring systems represents a more rigid approach to combining the benzofuran and sulfonamide motifs. This can be achieved through intramolecular cyclization reactions of appropriately functionalized benzofuran sulfonamides.
For instance, a this compound bearing a reactive group at an adjacent position on the benzofuran ring can undergo cyclization to form a new fused heterocyclic ring. Tandem cyclization reactions can also be employed to construct complex polycyclic systems in a single step. researchgate.net The resulting fused systems often exhibit unique pharmacological properties due to their constrained conformation.
Examples of such fused systems could include benzofuro-thiadiazines or other sulfur- and nitrogen-containing heterocycles fused to the benzofuran core. The synthetic strategy would typically involve the initial construction of a substituted benzofuran sulfonamide followed by a key ring-closing step.
| Fused Ring System | General Synthetic Approach | Key Reaction | Structural Features |
| Benzofuro[3,2-e] nih.govnih.govacs.orgthiadiazine | Cyclization of an ortho-amino-benzofuran sulfonamide derivative | Intramolecular condensation | Rigid, planar system with defined stereochemistry |
| Benzofuro[2,3-b]pyrrole | Domino reaction of an O-phenyl-conjugated oxime ether | Radical addition/ nih.govnih.gov-sigmatropic rearrangement/cyclization | Polycyclic system with multiple stereocenters nih.gov |
| Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | Tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates | Base-mediated tandem cyclization | Novel polycyclic heterocyclic system researchgate.net |
Future Directions and Emerging Research Perspectives
Development of Next-Generation Benzofuran (B130515) Sulfonamide Analogues
The continued development of novel benzofuran sulfonamide analogues is a primary focus of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. A key strategy in this endeavor is the "tail approach," where the core scaffold, which anchors to the target (like the zinc ion in carbonic anhydrases), is modified with various tail moieties through different linkers to achieve better isoform selectivity. nih.gov
Research has demonstrated that linking the benzofuran tail to a benzenesulfonamide moiety via hydrazine or hydrazide linkers can produce potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. nih.govresearchgate.net Structure-activity relationship (SAR) studies have provided critical insights for designing these next-generation compounds. For instance, the incorporation of an arylsulfone moiety has been shown to improve selectivity for the cancer-related hCA IX and XII isoforms over the cytosolic hCA I and II. researchgate.net Further synthetic elaboration of the benzofuran core and the terminal sulfonamide portion allows for fine-tuning of the molecule's properties to optimize target engagement and therapeutic potential. mdpi.comnih.gov Some of these novel analogues have also shown selective and moderate growth-inhibitory effects against certain cancer cell lines, suggesting their potential as anticancer agents. researchgate.net
| Structural Modification | Linker Type | Observed Impact on Activity/Selectivity | Reference Compound Series |
|---|---|---|---|
| Incorporation of arylsulfone moiety | Hydrazone | Exhibited excellent selectivity towards hCA IX and XII over cytosolic isoforms hCA I and II. researchgate.net | Series 9 |
| Benzofuran hydrazide vs. hydrazone | Hydrazide vs. Hydrazone | Hydrazide analogues showed an improved inhibitory profile against hCA XII compared to hydrazone analogues. researchgate.net | Series 5 vs. Series 4 |
| Substitution on benzofuran ring (e.g., 5-Bromo) | Hydrazide / Hydrazone | Resulted in selective growth inhibitory activity against certain NCI-60 cancer cell lines. researchgate.net | Compounds 5b and 10b |
Exploration of Undiscovered Molecular Targets and Mechanisms
While carbonic anhydrases are a well-established target, the benzofuran scaffold is known to interact with a multitude of other biological molecules, suggesting that benzofuran sulfonamides may have undiscovered therapeutic applications. scienceopen.com Future research will likely focus on target deconvolution and exploring novel mechanisms of action for this class of compounds.
The broader family of benzofuran derivatives has been shown to exert antitumor effects through various mechanisms beyond CA inhibition, such as the inhibition of protein kinases (e.g., CDK2, mTOR, Src kinase), tubulin polymerization, angiogenesis, and the hypoxia-inducible factor (HIF-1) pathway. bohrium.com This suggests that benzofuran sulfonamides could be investigated as potential inhibitors for these or other related targets. Furthermore, certain benzofuran sulfonates have been identified as activators of type II NKT cells via the CD1d lipid antigen-presenting molecule, opening up avenues in immunology and potentially explaining mechanisms behind sulfa drug hypersensitivity. openaccesspub.org Phenotypic screening of benzofuran sulfonamide libraries against various cell lines and disease models, followed by target identification studies using techniques like proteomics, can help uncover these novel biological activities. bohrium.com
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | CDK2, mTOR, Pim-1, Src Kinase, V600E-BRAF, PI3K, VEGFR2 bohrium.comsbpdiscovery.org | Oncology |
| Transcription Factors | Hypoxia-inducible factor-1 (HIF-1), NF-κB bohrium.com | Oncology, Inflammation |
| Immune Receptors | CD1d openaccesspub.org | Immunology, Allergy |
| Bacterial Enzymes | Dihydropteroate synthase (DHPS), DsbA researchgate.netnih.govmonash.edu | Infectious Diseases |
| Other Enzymes | Farnesyltransferase, Human peptide deformylase bohrium.com | Oncology |
Integration of Advanced Computational Methods in Design
In silico techniques are becoming indispensable in modern drug discovery, enabling the rational design and optimization of new chemical entities while reducing time and cost. The integration of advanced computational methods will be crucial for accelerating the development of next-generation benzofuran sulfonamides.
Molecular docking is widely used to predict the binding conformations and affinities of these compounds within the active sites of their protein targets, such as carbonic anhydrase. nih.govresearchgate.net This provides insights into key interactions that can be leveraged for improved design. Quantitative Structure-Activity Relationship (QSAR) modeling helps to establish a mathematical correlation between the chemical structure of the analogues and their biological activity. nih.govnih.gov 2D- and 3D-QSAR models can identify the specific physicochemical properties and structural features that are critical for potency, guiding further synthetic modifications. nih.gov
Pharmacophore modeling can define the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific target. researchgate.netresearchgate.net These models can then be used as queries to perform virtual screening on large compound databases to identify novel benzofuran sulfonamide scaffolds. researchgate.net Finally, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, offering a more dynamic and accurate picture of the binding event than static docking poses. fao.org
| Computational Method | Primary Application | Benefit in Drug Design |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands in a target's active site. researchgate.net | Guides rational design of analogues with improved target engagement. |
| QSAR (2D/3D) | Correlating structural features with biological activity to build predictive models. nih.govnih.gov | Identifies key molecular descriptors for optimizing potency and selectivity. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups for biological activity. researchgate.netresearchgate.net | Enables virtual screening of large databases to discover novel scaffolds. |
| Molecular Dynamics (MD) | Simulating the movement and interaction of the ligand-protein complex over time. fao.org | Assesses the stability of binding and provides deeper insight into interaction dynamics. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. fao.org | Helps prioritize compounds with favorable drug-like properties early in development. |
Synergistic Approaches in Chemical Synthesis and Biological Evaluation
Future breakthroughs will depend on the seamless integration of chemical synthesis and biological evaluation in a cyclical and synergistic workflow. The development of modular synthetic routes, such as those employing C-H activation and transamidation, allows for the rapid generation of diverse compound libraries around the benzofuran core. mdpi.comacs.org This chemical diversity is the starting point for large-scale biological screening.
High-Throughput Screening (HTS) of these libraries against panels of targets or in cell-based assays can quickly identify initial "hit" compounds. nih.govnih.gov For example, an HTS campaign screening hundreds of thousands of small molecules led to the discovery of a novel benzofuran class of Hepatitis C Virus (HCV) inhibitors. nih.gov The data from HTS directly informs the next round of chemical synthesis, creating a rapid design-make-test-analyze cycle that efficiently optimizes lead compounds.
Another powerful synergistic strategy is Fragment-Based Drug Discovery (FBDD) . nih.gov This approach involves screening small, low-molecular-weight fragments for weak but efficient binding to a biological target. nih.govnih.gov Once a benzofuran-containing fragment is identified as a binder, synthetic chemistry is used to "grow" the fragment or link it with other fragments to produce a high-affinity lead compound. nih.govmonash.edu This method relies on a tight interplay between sensitive biophysical techniques (e.g., NMR, X-ray crystallography) for screening and iterative synthetic elaboration to build potency, representing a highly efficient and synergistic path to novel drug candidates. nih.govlatrobe.edu.au
Compound Names Mentioned
| Compound Name |
|---|
| 1-Benzofuran-4-sulfonamide |
| Benzenesulfonamide |
| 2-(6-bromobenzofuran-3-yl)acetic acid |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-Benzofuran-4-sulfonamide derivatives, and how are intermediates purified?
- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, substituted acyl chlorides can react with amines under reflux in anhydrous dichloromethane (DCM) with triethylamine as a catalyst. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Intermediate characterization requires FT-IR and -NMR to confirm functional group integrity .
Q. How should researchers validate the purity of synthesized this compound compounds?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and -/-NMR spectroscopy. For HPLC, ensure a single peak with >95% purity. In NMR, verify the absence of extraneous peaks and match splitting patterns to expected structures. Mass spectrometry (ESI-MS or EI-MS) confirms molecular ion peaks .
Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data collection at 100 K minimizes thermal motion artifacts. Use SHELXTL (Bruker AXS) or open-source SHELXL for structure refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. ORTEP-3 can visualize thermal ellipsoids .
Q. What safety protocols are critical when handling reactive intermediates in sulfonamide synthesis?
- Methodological Answer : Nitroso intermediates (e.g., 4-nitroso derivatives) require inert atmosphere handling (glovebox or Schlenk line) due to sensitivity to moisture and oxygen. Use PPE (nitrile gloves, safety goggles) and conduct reactions in fume hoods. Waste must be neutralized with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the biological activity of this compound derivatives?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by minimizing energy (DFT/B3LYP/6-31G*) and the protein (e.g., carbonic anhydrase II) by removing water molecules and adding polar hydrogens. Set grid boxes to encompass active sites (e.g., Zn²⁺ coordination sphere). Validate docking poses with MD simulations (NAMD/GROMACS) and compare binding energies (ΔG) to experimental IC₅₀ values .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers). Perform variable-temperature NMR (VT-NMR) to assess conformational exchange. Compare experimental -NMR coupling constants with DFT-calculated values (Gaussian 16, B3LYP/6-311++G**). For ambiguous MS fragments, use tandem MS/MS (CID fragmentation) and match to in silico predictions .
Q. How can SHELXD/SHELXE pipelines improve experimental phasing for benzofuran derivatives with twinned crystals?
- Methodological Answer : For twinned data, use SHELXC to preprocess reflections, SHELXD for substructure solution (heavy atom search), and SHELXE for density modification. Set the TWIN command in SHELXL for refinement. Validate with R₁ (≤ 0.05) and Flack parameter (≤ 0.1) .
Q. How should structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 4-sulfonamide and benzofuran positions. Test in vitro against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays. Correlate IC₅₀ with steric/electronic parameters (Hammett σ, π descriptors) via QSAR models (MLR or PLS regression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
